

Application Notes and Protocols: Antibody Labeling with (S)-NODAGA-tris(t-Bu ester)

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Compound of Interest

Compound Name: (S)-NODAGA-tris(t-Bu ester)

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Introduction

The development of precisely targeted radiopharmaceuticals is a cornerstone of modern molecular imaging and therapy. The bifunctional chelator (S)-NODAGA (1,4,7-triazacyclononane,1-glutaric acid-4,7-diacetic acid) is a highly effective agent for stably coordinating medically relevant radionuclides, such as Gallium-68 (^{68}Ga) and Copper-64 (^{64}Cu). When conjugated to a monoclonal antibody (mAb), the resulting radioimmunoconjugate can be used for Positron Emission Tomography (PET) imaging to visualize and quantify the expression of specific cellular targets in vivo.

This document provides a detailed protocol for the conjugation of antibodies with the protected chelator **(S)-NODAGA-tris(t-Bu ester)**. The protocol involves a two-part process: 1) the deprotection of the tert-butyl esters to yield the active carboxylic acid form of NODAGA, and 2) the subsequent activation and conjugation of the deprotected NODAGA to the primary amines of an antibody.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained during the antibody labeling process with NODAGA derivatives. These values can serve as a benchmark for successful conjugation and radiolabeling.

Parameter	Typical Value	Method of Determination	Reference
Chelator to Antibody Ratio (CAR)	1 - 5	MALDI-TOF Mass Spectrometry	[1]
Conjugation Efficiency	> 90%	UV-Vis Spectrophotometry	[2]
Radiolabeling Efficiency with ⁶⁸ Ga	> 95%	Instant Thin Layer Chromatography (iTLC)	[2]
Radiolabeling Efficiency with ⁶⁴ Cu	80 - 100%	Instant Thin Layer Chromatography (iTLC)	[1][3]
Immunoreactive Fraction	> 85%	Lindmo Assay	[4]
Specific Activity (⁶⁴ Cu)	225 GBq/μmol	Calculation based on radioactivity and molar amount	[1]

Experimental Protocols

This section details the step-by-step methodologies for the deprotection of **(S)-NODAGA-tris(t-Bu ester)**, its activation, and subsequent conjugation to an antibody, followed by radiolabeling.

Part 1: Deprotection of (S)-NODAGA-tris(t-Bu ester)

This protocol describes the removal of the tert-butyl ester protecting groups from **(S)-NODAGA-tris(t-Bu ester)** to yield the free carboxylic acid form of NODAGA, which is necessary for subsequent activation and conjugation.

Materials:

- **(S)-NODAGA-tris(t-Bu ester)**
- Trifluoroacetic acid (TFA)

- Dichloromethane (DCM)
- Dichloromethane/TFA (1:1 v/v) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Rotary evaporator
- High-vacuum pump

Procedure:

- Dissolve the **(S)-NODAGA-tris(t-Bu ester)** in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). A typical concentration is 10-20 mg/mL.
- Stir the solution at room temperature for 2 to 5 hours. The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or mass spectrometry.
- Upon completion, remove the DCM and TFA under reduced pressure using a rotary evaporator.
- To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM two to three times.
- The resulting deprotected (S)-NODAGA, a white or pale yellow solid, is then dried under high vacuum.[5]
- The deprotected product can be used in the next step without further purification if the starting material is of high purity.

Part 2: Activation of Deprotected (S)-NODAGA and Conjugation to Antibody

This two-step protocol first activates the carboxylic acid group of the deprotected NODAGA to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines on the antibody.

Materials:

- Deprotected (S)-NODAGA
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
- Antibody of interest (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
- Conjugation Buffer: 0.1 M Sodium Bicarbonate or Borate Buffer, pH 8.5-9.0.
- Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column)
- UV-Vis Spectrophotometer

Procedure:

Step 2a: Activation of Deprotected (S)-NODAGA to NODAGA-NHS ester

- Dissolve the deprotected (S)-NODAGA in anhydrous DMF or DMSO to a concentration of approximately 10 mg/mL.
- Add EDC (1.5 equivalents relative to NODAGA) and NHS (1.2 equivalents relative to NODAGA) to the NODAGA solution.
- Stir the reaction mixture at room temperature for 4-6 hours or overnight at 4°C.
- The resulting NODAGA-NHS ester solution can be used directly in the next step, or the activated ester can be precipitated and purified, although this is often not necessary and can lead to hydrolysis.

Step 2b: Conjugation of NODAGA-NHS to the Antibody

- If necessary, perform a buffer exchange to ensure the antibody is in the appropriate conjugation buffer (pH 8.5-9.0). The antibody concentration should ideally be between 1-5 mg/mL.[6]

- Add a 5 to 20-fold molar excess of the NODAGA-NHS ester solution to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.[3][6]
- Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[6]
- Purify the NODAGA-antibody conjugate from excess, unreacted NODAGA-NHS by size-exclusion chromatography (e.g., PD-10 column) equilibrated with PBS (pH 7.4).[3][6]
- Collect fractions and determine the antibody concentration and the degree of labeling (chelator-to-antibody ratio) using methods such as UV-Vis spectrophotometry and MALDI-TOF mass spectrometry.[1][6]

Part 3: Radiolabeling of NODAGA-Antibody Conjugate with Gallium-68 or Copper-64

This protocol outlines the final step of radiolabeling the purified NODAGA-antibody conjugate.

Materials:

- Purified NODAGA-antibody conjugate
- $^{68}\text{GaCl}_3$ in 0.1 M HCl (from a $^{68}\text{Ge}/^{68}\text{Ga}$ generator) or $^{64}\text{CuCl}_2$
- Labeling Buffer: 0.1 M Sodium Acetate (NaOAc), pH 4.5-5.6.[1][2]
- Sterile, low-binding microcentrifuge tubes
- Heating block (for ^{68}Ga labeling)
- Instant Thin Layer Chromatography (iTLC) system for quality control

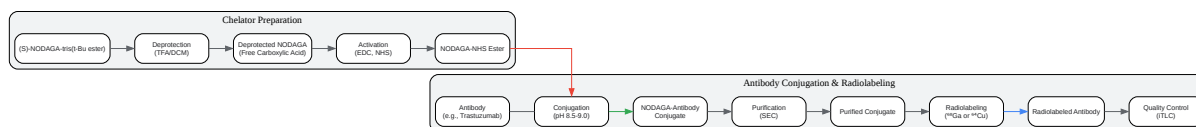
Procedure:

- In a sterile, low-binding microcentrifuge tube, combine the desired amount of NODAGA-antibody conjugate (e.g., 25-100 μg) with the labeling buffer.
- Add the $^{68}\text{GaCl}_3$ or $^{64}\text{CuCl}_2$ solution to the conjugate solution.

- For ^{68}Ga labeling, incubate the reaction mixture at 80-95°C for 10-15 minutes.[2]
- For ^{64}Cu labeling, the reaction can often be performed at room temperature for 15-60 minutes.[1][3]
- After incubation, perform quality control using iTLC to determine the radiochemical purity.
- If necessary, the radiolabeled antibody can be purified from any free radionuclide using a size-exclusion column.

Visualizations

Experimental Workflow

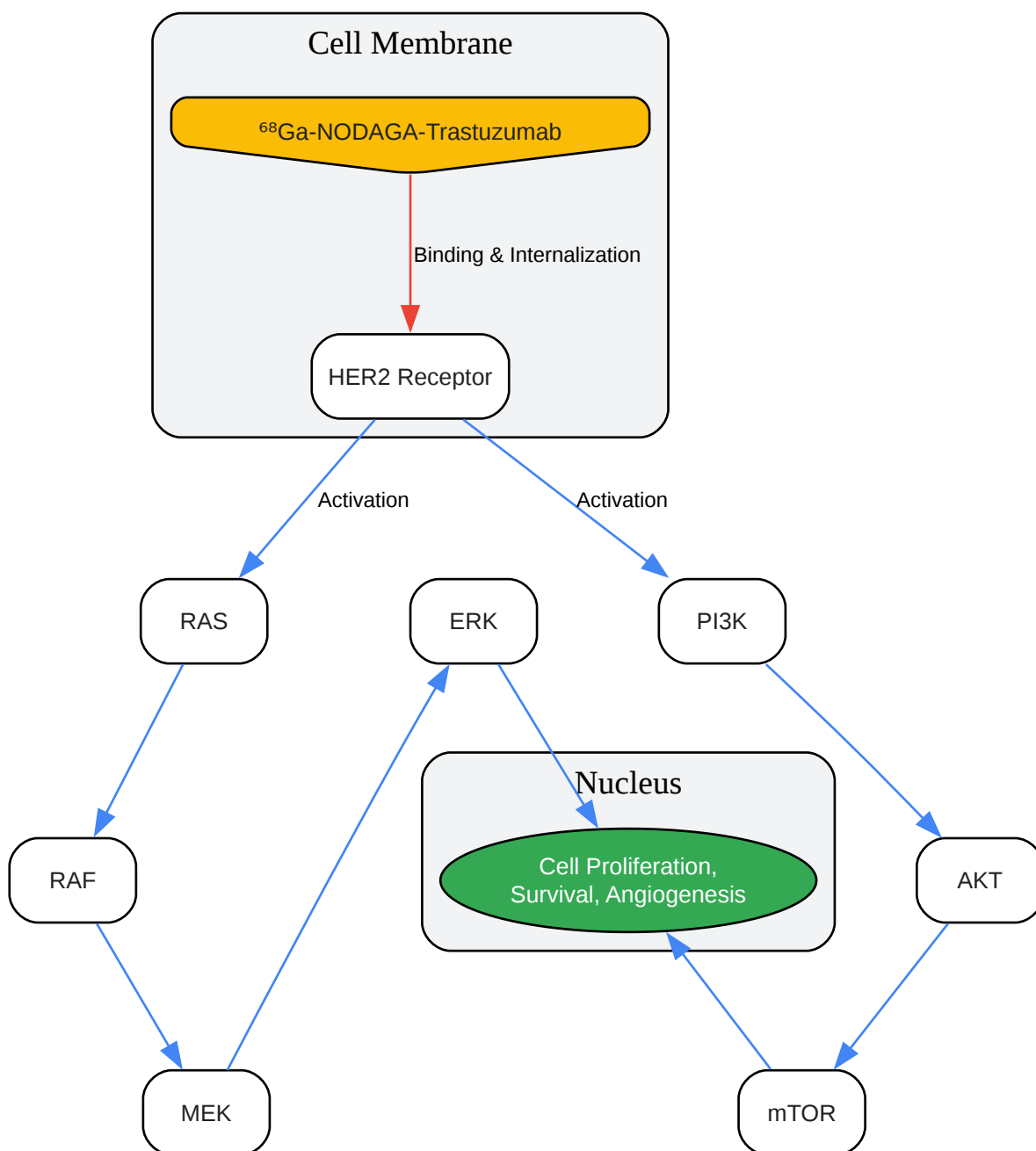


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Caption: Workflow for antibody labeling with **(S)-NODAGA-tris(t-Bu ester)**.

Signaling Pathway: HER2 Imaging with ^{68}Ga -NODAGA-Trastuzumab

Antibodies labeled with NODAGA are frequently used for imaging targets involved in critical signaling pathways. For instance, ^{68}Ga -NODAGA-Trastuzumab is used to image the Human Epidermal Growth Factor Receptor 2 (HER2).[6]



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